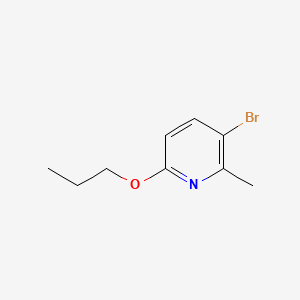

3-Bromo-2-methyl-6-propoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-6-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-6-12-9-5-4-8(10)7(2)11-9/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGOFOMTYGNWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682459 | |

| Record name | 3-Bromo-2-methyl-6-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-78-8 | |

| Record name | 3-Bromo-2-methyl-6-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Methyl 6 Propoxypyridine

Retrosynthetic Analysis of 3-Bromo-2-methyl-6-propoxypyridine

Retrosynthetic analysis of this compound offers a logical framework for devising its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The three key disconnections involve the carbon-bromine bond, the ether linkage of the propoxy group, and the carbon-methyl bond.

One primary disconnection severs the C-O bond of the propoxy group, leading to two key synthons: a 3-bromo-2-methyl-6-hydroxypyridine (or its tautomeric pyridone form) and a propyl halide. This approach, centered on O-alkylation, is a common and effective strategy for constructing alkoxy-substituted pyridines.

A second disconnection targets the C-Br bond. This suggests a precursor such as 2-methyl-6-propoxypyridine, which would undergo electrophilic bromination. The success of this route hinges on the regioselectivity of the bromination reaction, directed by the existing methyl and propoxy groups.

A third disconnection can be made at the C-methyl bond, although this is often less practical as methylated pyridines (picolines) are common starting materials. semanticscholar.orggoogle.com However, it opens up possibilities of late-stage methylation of a pre-functionalized pyridine (B92270) ring. rsc.org

These disconnections lead to several potential synthetic precursors, including but not limited to:

2-Methyl-6-propoxypyridine

3-Bromo-2-methyl-6-hydroxypyridine

6-Amino-2-methylpyridine google.com

2,6-disubstituted pyridines

The most viable synthetic routes typically involve building upon a pre-existing pyridine ring, sequentially introducing the required functional groups.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound is achieved through a series of functionalization strategies, each carefully chosen to ensure the correct placement of substituents on the pyridine ring.

Bromination of 2-Methyl-6-propoxypyridine Precursors

The direct bromination of a 2-methyl-6-propoxypyridine precursor is a key step in one of the primary synthetic routes. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the pyridine ring. The methyl group at the 2-position and the propoxy group at the 6-position are both activating, ortho-, para-directing groups. Given the electronic nature of the pyridine ring, electrophilic attack is generally disfavored at the 2, 4, and 6 positions relative to benzene (B151609). However, the activating substituents can overcome this inherent lack of reactivity.

The bromination is typically carried out using molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source, often in the presence of a Lewis acid or in an acidic medium. sci-hub.se The reaction conditions can be tuned to control the extent and position of bromination. For instance, the reaction of 6-amino-2-methylpyridine with bromine in hydrobromic acid, followed by diazotization, yields 6-bromo-2-methylpyridine. google.com A similar principle can be applied to precursors with a propoxy group.

| Parameter | Details |

| Precursor | 2-Methyl-6-propoxypyridine |

| Brominating Agent | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS) sci-hub.se |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Challenge | Regioselectivity, avoiding polybromination |

Alkylation Reactions for the Propoxy Moiety Introduction

The introduction of the propoxy group is a critical step in the synthesis of the target compound. This is typically achieved through either O-alkylation of a hydroxypyridine intermediate or nucleophilic substitution of a suitable leaving group.

A highly effective method for forming the propoxy ether linkage is the Williamson ether synthesis, involving the O-alkylation of a 3-bromo-2-methyl-6-hydroxypyridine intermediate. This hydroxypyridine exists in equilibrium with its 3-bromo-2-methyl-2(1H)-pyridone tautomer. The reaction is typically performed by first deprotonating the hydroxyl group with a base to form a more nucleophilic pyridoxide anion, which then reacts with a propylating agent. researchgate.net

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver carbonate (Ag₂CO₃). clockss.orgnih.gov The choice of solvent can influence the ratio of N-alkylation to O-alkylation in pyridone systems, with polar aprotic solvents like DMF often favoring O-alkylation. researchgate.net Propyl bromide or propyl iodide are suitable alkylating agents for this transformation. A study on the O-alkylation of bromo-2-pyridones demonstrated high yields using silver carbonate in benzene. clockss.org

Table of Reagents for O-Alkylation

| Base | Alkylating Agent | Solvent | Typical Yields |

|---|---|---|---|

| Silver Carbonate (Ag₂CO₃) clockss.org | Propyl Iodide | Benzene | High (90-99%) clockss.org |

| Potassium Carbonate (K₂CO₃) nih.gov | Propyl Bromide | Acetonitrile (B52724) (MeCN) | Good to Excellent |

An alternative strategy for introducing the propoxy group involves a nucleophilic aromatic substitution (SₙAr) reaction. In this approach, a pyridine ring bearing a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 6-position is treated with sodium or potassium propoxide.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 6-positions. uoanbar.edu.iq The reaction of a precursor like 3-bromo-6-chloro-2-methylpyridine (B163948) with sodium propoxide would lead to the displacement of the chloride ion by the propoxide nucleophile. The chloride is a better leaving group than bromide in this SₙAr context. This method is advantageous when the corresponding 6-halopyridine precursor is readily accessible. Studies on pentachloropyridine (B147404) have shown that nucleophilic substitution with alkoxides is a viable method for introducing alkoxy groups. researchgate.net

Methyl Group Introduction and Manipulation on the Pyridine Ring

While many syntheses start with a pre-methylated pyridine ring, such as a derivative of 2-picoline, methods exist for the introduction and manipulation of methyl groups on the pyridine nucleus. semanticscholar.orggoogle.com The introduction of a methyl group can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to Friedel-Crafts alkylation. google.com

However, alternative methods have been developed. These include:

Reactions with Organometallic Reagents: Methyl lithium or methyl Grignard reagents can add to the pyridine ring, but this often leads to a mixture of products and requires a subsequent oxidation step to restore aromaticity. semanticscholar.org

Radical Methylation: Methods using radical precursors can introduce methyl groups onto the pyridine ring. semanticscholar.org

Catalytic Methods: More recent developments include catalytic methods for the C-3/5 methylation of pyridines using reagents like methanol (B129727) or formaldehyde, which proceed through a temporary dearomatization of the pyridine ring. rsc.org

In the context of synthesizing this compound, it is generally more efficient to begin with a starting material that already contains the methyl group at the 2-position, such as 6-amino-2-picoline, which can then be converted to 6-bromo-2-methylpyridine. google.com

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be designed using both convergent and divergent strategies, which offer flexibility in accessing the target molecule and its analogs.

A plausible and efficient pathway to this compound involves the O-alkylation of a key intermediate, 3-bromo-2-methyl-6-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-2-methyl-pyridin-2(1H)-one). This approach is supported by general methods for the synthesis of bromo-2-alkoxypyridines from their corresponding pyridones. rsc.orgclockss.org The reaction of 3-bromo-2-methyl-6-hydroxypyridine with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base, would yield the desired propoxy ether.

Divergent Synthesis:

A divergent approach would utilize a common intermediate to generate a library of related compounds. For instance, starting from 3-bromo-2-methyl-6-hydroxypyridine, a variety of 6-alkoxy-3-bromo-2-methylpyridines can be synthesized by reacting it with different alkyl halides. This allows for the creation of a series of analogs with varying alkoxy chains, which can be valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

| Starting Material | Reagent | Product | Potential Application |

| 3-Bromo-2-methyl-6-hydroxypyridine | 1-Bromopropane | This compound | Target Compound |

| 3-Bromo-2-methyl-6-hydroxypyridine | Methyl Iodide | 3-Bromo-6-methoxy-2-methylpyridine | Analog for SAR studies |

| 3-Bromo-2-methyl-6-hydroxypyridine | Ethyl Bromide | 3-Bromo-6-ethoxy-2-methylpyridine | Analog for SAR studies |

| 3-Bromo-2-methyl-6-hydroxypyridine | Benzyl Bromide | 6-(Benzyloxy)-3-bromo-2-methylpyridine | Analog for SAR studies |

Convergent Synthesis:

A convergent synthesis strategy would involve the coupling of two or more fragments in the later stages of the synthesis. For this compound, this could involve a Suzuki or other cross-coupling reaction. For example, a boronic acid derivative of 2-methyl-6-propoxypyridine could be coupled with a bromine source, or a pre-brominated pyridine ring could be coupled with a fragment containing the methyl and propoxy groups. While potentially more complex, a convergent approach can be advantageous for building molecular complexity rapidly. mdpi.comchemicalbook.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and costs. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time for the O-alkylation step.

The solvent system also plays a critical role. Nonpolar solvents like benzene or toluene (B28343) can favor O-alkylation. rsc.org Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can also be used and may accelerate the reaction rate. Temperature is another key variable; reactions are often carried out at elevated temperatures to ensure complete conversion, but this must be balanced against the risk of side reactions.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Base | Silver Carbonate | Potassium Carbonate | Sodium Hydride | High O-alkylation selectivity with Ag₂CO₃. K₂CO₃ is a cost-effective alternative. NaH may lead to higher reactivity but requires careful handling. |

| Solvent | Benzene | DMF | Acetonitrile | Benzene favors O-alkylation. DMF and acetonitrile may lead to faster reactions but could increase N-alkylation. |

| Temperature | 40-50 °C | 80 °C | Room Temperature | Higher temperatures generally increase reaction rates. Optimization is needed to balance rate and selectivity. |

| Propylating Agent | 1-Bromopropane | 1-Iodopropane | Propyl Tosylate | 1-Iodopropane is more reactive than 1-bromopropane, potentially leading to shorter reaction times or lower temperatures. |

A systematic study varying these parameters would be necessary to identify the optimal conditions for the synthesis of this compound. For example, a Design of Experiments (DoE) approach could be employed to efficiently explore the reaction space and identify the conditions that provide the highest yield and purity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable processes. researchgate.netnih.gov This involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency. rsc.orgrsc.org

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. The O-alkylation of 3-bromo-2-methyl-6-hydroxypyridine with 1-bromopropane using a base like sodium hydroxide (B78521) has a reasonable atom economy, with the main byproduct being sodium bromide and water.

Use of Greener Solvents: Traditional solvents like benzene are carcinogenic and should be replaced with greener alternatives. More environmentally benign solvents such as ethanol, 2-propanol, or even water (if reaction conditions permit) could be investigated. researchgate.net Solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener approach. nih.gov

Catalysis: The use of catalytic methods can significantly improve the greenness of a synthesis. While the O-alkylation step is typically stoichiometric, exploring catalytic approaches could reduce waste. For other steps in the synthesis of the pyridone precursor, catalytic methods are highly desirable. For example, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit |

| Solvent | Benzene, DMF | Ethanol, 2-Propanol, Water, or solvent-free | Reduced toxicity and environmental impact. |

| Base | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of a base or use of a recyclable base | Reduced waste and improved safety. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation | Faster reaction times, lower energy consumption. |

| Starting Materials | Derived from petrochemical sources | Bio-based starting materials (if available) | Reduced reliance on fossil fuels. |

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Methyl 6 Propoxypyridine

Reactivity of the Bromine Substituent

The bromine atom at the 3-position of the pyridine (B92270) ring is a key functional group that enables a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the adjacent methyl and propoxy groups, which can affect the electron density of the pyridine ring and the carbon-bromine bond.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in 3-Bromo-2-methyl-6-propoxypyridine serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. wikipedia.org This reaction is widely used to form carbon-carbon bonds. wikipedia.orglibretexts.org In the context of this compound, it can be reacted with various arylboronic acids to synthesize novel pyridine derivatives. mdpi.com For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ yields the corresponding arylated pyridine derivatives. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. mdpi.comorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction typically requires a base and proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org While specific examples with this compound are not detailed in the provided search results, the general applicability of the Heck reaction to aryl bromides suggests its potential for modifying this compound. organic-chemistry.orgmdpi.com The reaction is known for its high trans selectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. walisongo.ac.idwikipedia.org This method is highly effective for synthesizing alkynyl-substituted aromatic compounds. beilstein-journals.orgrsc.org The reaction proceeds under mild conditions, often at room temperature, and is tolerant of various functional groups. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. chemspider.comwikipedia.org This reaction has broad utility in the synthesis of aryl amines. wikipedia.org A general example is the reaction of a bromopyridine with an amine in the presence of a palladium catalyst and a base. chemspider.com For example, 5-bromo-2-propoxypyridine (B1292393) can be coupled with 4-amino-3-chloropyridine (B195901) using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand like X-Phos. rsc.org The reaction is sensitive to the choice of ligand and base. libretexts.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide, Organoboron Compound | Palladium Catalyst, Base | Biaryl Compound |

| Heck Reaction | Unsaturated Halide, Alkene | Palladium Catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium Catalyst, Copper Co-catalyst, Base | Aryl/Vinyl Alkyne |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Catalyst, Base, Phosphine Ligand | Aryl Amine |

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The reactivity order of halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com For pyridine derivatives, the nitrogen atom itself acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack. However, in the case of this compound, the presence of electron-donating methyl and propoxy groups may decrease the reactivity towards SNAr at the 3-position. In some cases, particularly with very strong bases, nucleophilic substitution on halopyridines can proceed through an elimination-addition mechanism involving a highly reactive pyridyne intermediate. libretexts.orgbath.ac.uk

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This reaction is commonly performed using electropositive metals like lithium or magnesium. wikipedia.org The exchange rate is typically fastest for iodides, followed by bromides, and then chlorides. princeton.edu For aryl bromides, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures can lead to the formation of an aryllithium species. tcnj.edu This newly formed organometallic intermediate can then react with various electrophiles. nih.gov A combination of i-PrMgCl and n-BuLi can be used to perform bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, which is particularly useful for substrates with acidic protons. nih.gov

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a Lewis base and a site for coordination with metal ions.

Coordination Chemistry with Transition Metals for Catalysis

The pyridine nitrogen can act as a ligand, coordinating to transition metal centers to form metal complexes. libretexts.org These complexes can exhibit catalytic activity in various organic transformations. epfl.chmdpi.commdpi.com The design of the ligand, including steric and electronic properties, plays a crucial role in the performance of the resulting catalyst. unam.mxresearchgate.net For example, iron and cobalt complexes with pyridine-containing ligands have been shown to be effective catalysts for ethylene (B1197577) oligomerization. unam.mx Similarly, pyrazole-based ligands coordinated to metal salts have been explored as catalysts for oxidation reactions. researchgate.net The coordination number and geometry of the metal center are determined by the metal and the number of d-electrons.

Table 2: Common Geometries in Transition Metal Complexes

| Coordination Number | Geometry |

|---|---|

| 2 | Linear |

| 4 | Tetrahedral or Square Planar |

| 5 | Trigonal Bipyramidal or Square Pyramidal |

| 6 | Octahedral |

Transformations Involving the Methyl Group

The methyl group at the C2 position of the pyridine ring is a key site for chemical modification, allowing for the introduction of new functional groups and the synthesis of more complex derivatives.

The oxidation of the methyl group on the pyridine ring is a common transformation. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous 2-methylpyridine (B31789) derivatives. Generally, the methyl group in 2-methylpyridines can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents. For instance, treatment of 2-methylpyridine with potassium permanganate (B83412) yields pyridine-2-carboxylic acid. Similarly, other oxidizing agents have been employed for the oxidation of methylpyridines.

A plausible oxidation reaction for this compound would result in the formation of 3-Bromo-6-propoxypyridine-2-carboxylic acid. The reaction conditions would likely be similar to those used for other 2-methylpyridine derivatives, although the presence of the bromo and propoxy substituents might influence the reaction's efficiency and selectivity.

Table 1: Examples of Oxidation Reactions on 2-Methylpyridine Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Methylpyridine | Potassium permanganate | Picolinic acid | masterorganicchemistry.com |

| Methylpyridines | Argentous sulfate/Argentous oxide | Pyridine carboxylic acids (decarboxylate under reaction conditions) | mdpi.com |

| Methyl-pyridines | Halogen oxidizing agent (e.g., Cl2) with actinic radiation | Pyridine carboxylic acids | bldpharm.com |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

The methyl group of 2-methylpyridine derivatives can also undergo radical functionalization. This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. While direct radical functionalization studies on this compound are limited in publicly available literature, general principles of radical chemistry on similar structures can be applied. For example, radical reactions can be initiated on the methyl group to introduce various functionalities.

Control experiments in studies of related pyridine derivatives have shown that radical additions can occur, highlighting the potential for such transformations on the methyl group of this compound.

Table 2: Potential Radical Functionalization Reactions of the Methyl Group

| Reaction Type | Reagents/Conditions | Expected Product |

| Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | 3-Bromo-2-(bromomethyl)-6-propoxypyridine |

| Alkylation | Alkyl halides, radical initiator | 3-Bromo-2-(alkylated methyl)-6-propoxypyridine |

This table is illustrative and based on general principles of radical reactions on benzylic positions of pyridine derivatives.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by its substituents. Studies on a closely related compound, 6-propoxypyridin-3-amine (B3053211), provide insights into the potential stability and degradation of the target molecule. The propoxy group is noted to enhance stability under acidic conditions (pH 2-4) when compared to methoxy (B1213986) analogues. However, under basic conditions (pH above 10), the ether linkage is susceptible to hydrolysis.

For this compound, a likely degradation pathway under basic hydrolysis would involve the cleavage of the propoxy group. This would lead to the formation of 3-Bromo-2-methylpyridin-6-ol and propanol (B110389) or propionic acid as primary breakdown products.

Table 3: Predicted Stability and Degradation of this compound

| Condition | Stability | Likely Degradation Products | Reference |

| Acidic (pH 2-4) | Enhanced stability compared to methoxy analog | - | |

| Basic (pH > 10) | Prone to hydrolysis | 3-Bromo-2-methylpyridin-6-ol, Propionic acid | |

| Protic Solvents (e.g., Methanol) | Potential for degradation over time | - | |

| Aprotic Solvents (e.g., DMSO) | Suitable for long-term storage | - |

This table is based on data for the analogous compound 6-propoxypyridin-3-amine and represents a predicted behavior for this compound.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The arrangement of substituents on the pyridine ring of this compound governs the regioselectivity of further chemical transformations. The concept of regioselectivity refers to the preference of a reaction to occur at one position over another. masterorganicchemistry.com

In the case of electrophilic aromatic substitution on this compound, the directing effects of the existing groups must be considered. The available positions for substitution are C4 and C5.

The -OPr group at C6 is a strongly activating, ortho, para-directing group. It will strongly direct incoming electrophiles to the C5 position.

The -CH₃ group at C2 is an activating, ortho, para-directing group. It will direct incoming electrophiles to the C3 (blocked), C5, and C4 positions.

The -Br group at C3 is a deactivating, ortho, para-directing group. It will direct incoming electrophiles to the C5 and C4 positions.

Considering the combined effects, the C5 position is electronically enriched and sterically accessible, making it the most likely site for electrophilic attack. The C4 position is also activated but to a lesser extent.

Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant in reactions that introduce a new chiral center. masterorganicchemistry.com For instance, if a reaction at the C4 or C5 position, or on the methyl group, creates a stereocenter, the existing chiral environment of any reagents or catalysts would influence the stereochemical outcome. There are currently no specific studies in the reviewed literature detailing stereoselective reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 2 Methyl 6 Propoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of the molecule's structure can be achieved.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. libretexts.org The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

For 3-Bromo-2-methyl-6-propoxypyridine, the expected signals can be predicted based on established chemical shift values for substituted pyridines. The electron-withdrawing bromine atom and the electron-donating propoxy and methyl groups have distinct effects on the chemical shifts of the aromatic and aliphatic protons and carbons. libretexts.org

¹H NMR: The spectrum is expected to show five main signals:

Two doublets in the aromatic region corresponding to the two coupled protons on the pyridine (B92270) ring.

A triplet for the terminal methyl protons of the propoxy group.

A sextet for the central methylene (B1212753) protons of the propoxy group.

A triplet for the methylene protons attached to the ether oxygen.

A singlet for the methyl group attached to the pyridine ring.

¹³C NMR: The spectrum would display nine distinct signals, one for each carbon atom in the unique electronic environments of the molecule.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

| C2-CH₃ | ~2.5 | ~24 | Aliphatic methyl group adjacent to a substituted pyridine ring. |

| C4-H | ~7.6 | ~140 | Aromatic proton deshielded by the adjacent bromine atom. |

| C5-H | ~6.5 | ~110 | Aromatic proton shielded by the adjacent propoxy group. |

| O-CH₂- | ~4.3 (triplet) | ~68 | Methylene group directly attached to the electron-withdrawing oxygen atom. |

| -CH₂- | ~1.8 (sextet) | ~22 | Methylene group adjacent to both the O-CH₂ and CH₃ groups. |

| -CH₃ | ~1.0 (triplet) | ~10 | Terminal aliphatic methyl group. |

| C2 | N/A | ~158 | Carbon bearing the methyl group. |

| C3 | N/A | ~115 | Carbon bearing the bromine atom. |

| C6 | N/A | ~162 | Carbon bearing the propoxy group. |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary.

To confirm the assignments made from 1D NMR, a series of 2D NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the H4 and H5 protons on the pyridine ring and, crucially, between the protons of the propoxy group (-O-CH₂-CH₂-CH₃), confirming the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbons that have attached protons.

A correlation between the protons of the C2-methyl group and carbons C2 and C3.

Correlations between the H4 proton and carbons C2, C3, and C6.

A critical correlation between the protons of the propoxy O-CH₂ group and carbon C6 of the pyridine ring, which definitively links the propoxy group to the pyridine core at the 6-position.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. njit.eduoptica.org Analysis of the vibrational spectra for this compound would reveal characteristic bands for its key structural components. Data from the closely related analog, 3-Bromo-6-methoxy-2-methylpyridine, provides insight into the expected vibrational frequencies. nih.gov

Interactive Data Table 2: Key Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Assignment | Description |

| 3100-3000 | Aromatic C-H Stretch | Vibrations of the C-H bonds on the pyridine ring. |

| 2980-2850 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the methyl and propoxy groups. |

| 1600-1550 | C=C/C=N Ring Stretch | Characteristic stretching vibrations of the pyridine ring. researchgate.net |

| 1470-1430 | CH₂/CH₃ Bending | Scissoring and bending vibrations of the aliphatic groups. |

| 1250-1200 | Aryl-O Stretch (asymmetric) | Stretching of the C-O bond between the pyridine ring and the propoxy group. |

| 1050-1000 | Aryl-O Stretch (symmetric) | Stretching of the C-O bond. |

| ~600 | C-Br Stretch | Vibration of the carbon-bromine bond. |

The presence of strong bands in the C-H stretching region (aliphatic and aromatic), along with characteristic pyridine ring stretches and C-O ether linkages, would be confirmed by these techniques. nih.govnu.edu.kz

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its molecular formula. acs.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically within ±5 ppm), enabling the differentiation between compounds with the same nominal mass but different elemental compositions. acs.org

For this compound, the expected molecular formula is C₉H₁₂BrNO. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Calculated Exact Mass [M]⁺: 229.0153

Calculated Exact Mass [M+H]⁺: 230.0231

A key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the HRMS spectrum will show two distinct peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity, providing a clear signature for the presence of a single bromine atom. acs.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. rsc.org This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. aps.org

Although a specific crystal structure for this compound is not publicly available, the technique would provide invaluable data if suitable crystals were grown.

A successful X-ray crystallographic analysis would yield a detailed model of the molecule's solid-state structure, providing precise measurements of:

Bond Lengths: The exact distances between all bonded atoms (e.g., C-C, C-N, C-O, C-Br).

Bond Angles: The angles between adjacent bonds, revealing the geometry around each atom.

Torsional Angles: These angles describe the rotation around single bonds and would define the precise conformation of the flexible propoxy side chain relative to the planar pyridine ring.

Intermolecular Interactions: The analysis would also reveal how molecules pack together in the crystal lattice, identifying any significant non-covalent interactions such as π–π stacking or hydrogen bonds that influence the solid-state structure. tandfonline.comresearchgate.net

This information is crucial for understanding the molecule's physical properties and for computational modeling studies. nih.gov

Intermolecular Interactions and Crystal Packing

A thorough search of crystallographic databases and peer-reviewed journals did not yield any studies detailing the crystal structure of this compound. Consequently, there is no published information regarding its intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, which would be derived from single-crystal X-ray diffraction analysis. The packing of the molecules in the solid state, which influences the material's physical properties, remains uncharacterized.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The investigation into the chiroptical properties of this compound and its potential chiral derivatives also returned no specific findings. The parent compound, this compound, is not inherently chiral. Searches for chiral derivatives that may have been synthesized and analyzed using techniques such as circular dichroism (CD) or vibrational circular dichroism (VCD) did not provide any relevant results. Therefore, no data on the chiroptical spectroscopy of this compound or its derivatives are available to be presented.

Theoretical and Computational Investigations on 3 Bromo 2 Methyl 6 Propoxypyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 3-Bromo-2-methyl-6-propoxypyridine. chimicatechnoacta.rusciepub.com Such calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. imperial.ac.uk The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive and polarizable molecule. mdpi.com

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. For instance, in related pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and substituents, while the LUMO can be distributed across the aromatic system. mdpi.comnih.gov

A hypothetical data table for the frontier molecular orbital analysis of this compound, based on typical values for similar compounds, is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the case of this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the propoxy group, indicating these as sites for hydrogen bonding and coordination to electrophiles. mdpi.com The bromine atom and the hydrogen atoms would likely exhibit positive potential.

Conformation Analysis and Energy Landscapes

The propoxy group in this compound can rotate around the C-O bond, leading to different spatial arrangements or conformations. A conformation analysis would involve systematically rotating this and other flexible bonds to identify the most stable, low-energy conformations of the molecule. This is crucial as the geometry of the molecule can significantly influence its physical properties and biological activity. Computational methods can be used to construct an energy landscape, mapping the potential energy of the molecule as a function of its conformational changes. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. rsc.orgchemrxiv.org For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. semanticscholar.orgmdpi.com This provides insights into the feasibility of a reaction, its kinetics, and the factors that control its selectivity. For example, in reactions involving bromo-pyridines, computational studies can help understand the role of catalysts and the stability of intermediates. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for the identification and characterization of new compounds. youtube.com By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum that can be compared with experimental data. researchgate.netresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of this compound. researchgate.net

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of a molecule in a solvent, providing a more realistic representation of its environment. youtube.com An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. This is particularly important for understanding its solubility and interactions in a biological context.

Applications of 3 Bromo 2 Methyl 6 Propoxypyridine in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 3-bromo-2-methyl-6-propoxypyridine makes it a key intermediate in the synthesis of a diverse range of complex organic molecules. The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methyl group at the 2-position and the propoxy group at the 6-position influence the electronic properties and steric environment of the molecule, which can be exploited to achieve regioselectivity in subsequent reactions.

Precursor for Bioactive Molecules (excluding clinical trials)

While specific examples of bioactive molecules synthesized directly from this compound are not extensively detailed in publicly available research, its structural motifs are present in numerous compounds with interesting biological activities. Pyridine-based structures are integral to many pharmaceuticals and agrochemicals. The functional groups on this compound allow for its incorporation into larger, more complex structures that are scaffolds for medicinal chemistry exploration. The bromo- and alkoxy-substituted pyridine core is a common feature in compounds investigated for various therapeutic areas.

Intermediate in Agrochemical Development

The development of novel agrochemicals often relies on the synthesis of new heterocyclic compounds. Substituted pyridines are a prominent class of compounds in this area, with many commercial pesticides and herbicides containing a pyridine ring. The specific substitution pattern of this compound makes it a potential precursor for the synthesis of new agrochemical candidates. The bromo substituent can be readily converted into other functional groups through established cross-coupling methodologies, enabling the rapid generation of a library of derivatives for biological screening.

Utilization in Material Science for Polymer and Ligand Design

In the realm of material science, functionalized pyridines are crucial components in the design of novel polymers and ligands for various applications. clockss.org While direct polymerization of this compound is not a common application, its derivatives can be incorporated as monomers into polymer backbones. The pyridine unit can impart specific properties to the resulting polymer, such as thermal stability, conductivity, or the ability to coordinate with metal ions.

Furthermore, this compound serves as a valuable precursor for the synthesis of specialized ligands. The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, and the substituents at the 2, 3, and 6 positions can be modified to tune the electronic and steric properties of the resulting ligand. These tailored ligands are essential for the development of new catalysts and functional materials with desired optical or electronic properties. bldpharm.com

Catalyst Development and Ligand Scaffolding

The design of efficient and selective catalysts is a cornerstone of modern chemistry. Substituted pyridines are widely used as ligands in transition metal catalysis. This compound can be elaborated into more complex ligand scaffolds. For instance, the bromine atom can be replaced by a phosphine (B1218219) group or another coordinating moiety through cross-coupling reactions. The resulting multidentate ligands can then be used to create well-defined metal complexes with specific catalytic activities. The steric and electronic environment around the metal center can be fine-tuned by modifying the substituents on the pyridine ring, influencing the outcome of the catalytic reaction.

Methodological Advancements in Pyridine Functionalization

The study of the reactivity of this compound contributes to the broader understanding and advancement of methods for pyridine functionalization. The presence of multiple, distinct functional groups allows for the investigation of regioselective reactions. For example, the bromine atom is a prime site for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The development of efficient and selective methods for these transformations on a substituted pyridine core like this one expands the synthetic chemist's toolbox for accessing a wider range of functionalized pyridine derivatives.

Below is a table summarizing some common cross-coupling reactions that can be applied to this compound, highlighting its versatility as a synthetic intermediate.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino-substituted pyridine |

| Stille Coupling | Organostannane | Pd catalyst | Organostannyl-substituted pyridine |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenyl-substituted pyridine |

Future Research Directions and Emerging Opportunities for 3 Bromo 2 Methyl 6 Propoxypyridine Chemistry

Exploration of Novel Synthetic Routes

While established methods for the synthesis of substituted pyridines exist, the development of more efficient and versatile routes to 3-Bromo-2-methyl-6-propoxypyridine and its analogs remains a key research area. One promising avenue involves the application of modern cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of various pyridine (B92270) derivatives. mdpi.comrsc.org Future work could focus on adapting these methods for the large-scale and regiospecific synthesis of this compound, potentially starting from more readily available precursors.

Another area of interest is the development of one-pot synthesis procedures. mdpi.com These methods, which combine multiple reaction steps into a single operation, offer significant advantages in terms of time, resources, and waste reduction. Research into one-pot syntheses of this compound could involve the strategic combination of halogenation, alkylation, and alkoxylation steps.

Furthermore, the synthesis of related structures, such as 3-bromo-2-pyrones, and their subsequent transformation into pyridine derivatives could offer alternative synthetic pathways. rsc.org Investigating the reaction of these pyrones with various nitrogen sources under different conditions could lead to novel and efficient methods for constructing the desired pyridine core.

Investigation of Unexplored Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay of its three substituents: the bromo, methyl, and propoxy groups. While the bromine atom at the 3-position is a prime site for cross-coupling reactions, the reactivity of the other positions warrants further investigation.

For example, the methyl group at the 2-position could potentially undergo functionalization through various C-H activation strategies. bath.ac.uk Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules, and its application to this compound could open up new avenues for derivatization.

The propoxy group at the 6-position, while generally considered stable, could also be a target for modification. Research into selective O-dealkylation or trans-etherification reactions could provide access to a wider range of 6-substituted pyridine derivatives. Additionally, the electronic influence of the propoxy group on the reactivity of the pyridine ring, particularly in electrophilic aromatic substitution reactions, is an area that could benefit from more detailed study.

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, this translates to the development of more environmentally friendly and sustainable synthetic methods. Key areas of focus include the use of greener solvents, the reduction of waste, and the development of catalytic processes that minimize the use of stoichiometric reagents.

The use of alternative solvents to replace traditional volatile organic compounds is a major goal in sustainable chemistry. Research could explore the use of water, ionic liquids, or deep eutectic solvents for the synthesis of this compound. Additionally, solvent-free reaction conditions should be investigated wherever possible.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In the context of this compound, these methods can be used to predict the properties of novel derivatives and to guide the design of new synthetic targets.

Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. mdpi.com This information can be used to predict the most likely sites for reaction and to design more selective synthetic transformations.

Furthermore, computational methods can be used to screen virtual libraries of this compound derivatives for potential biological activity or for desired material properties. This in silico screening can help to prioritize synthetic efforts and to accelerate the discovery of new lead compounds.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved reproducibility, scalability, and safety. syrris.com The integration of these technologies into the synthesis of this compound and its derivatives represents a significant opportunity for future research.

Flow chemistry systems allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. syrris.com The application of flow chemistry to the key synthetic steps in the preparation of this compound could lead to more efficient and scalable processes.

Automated synthesis platforms can be used to rapidly generate libraries of derivatives for screening and optimization. nih.gov By combining automated synthesis with high-throughput screening, it is possible to accelerate the discovery of new compounds with desired properties.

Advanced Characterization Techniques for Real-Time Monitoring

The development of advanced analytical techniques for the real-time monitoring of chemical reactions is crucial for process optimization and control. For the synthesis of this compound, techniques such as in-situ NMR and FT-IR spectroscopy could provide valuable insights into reaction mechanisms and kinetics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-methyl-6-propoxypyridine, and how can purity be ensured?

- Methodology : Start with a halogenated pyridine precursor (e.g., 3-bromo-2-methylpyridine) and perform alkoxylation at the 6-position using a propoxy group donor (e.g., propyl bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF). Reflux in anhydrous solvent (e.g., acetonitrile) for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Validate purity via HPLC (C18 column, methanol/water mobile phase) or GC-MS .

- Characterization : Confirm structure using / NMR (compare predicted vs. observed chemical shifts) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling this compound?

- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .

- Waste Disposal : Neutralize halogenated waste with a saturated NaHCO₃ solution before disposal in designated halogenated waste containers .

Q. How can regioselectivity challenges during alkoxylation be mitigated?

- Strategy : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF enhances nucleophilicity). Introduce directing groups (e.g., methyl at 2-position) to steer propoxy addition to the 6-position .

- Analysis : Use NMR to confirm substitution pattern (e.g., coupling constants for aromatic protons) and compare with computational predictions (DFT) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Crystallization : Grow single crystals via slow evaporation from dichloromethane/hexane. Collect diffraction data (Mo-Kα radiation, 100 K) .

- Refinement : Use SHELXL for structure refinement. Validate with R-factor (<5%) and residual electron density analysis. Cross-check with Olex2 or WinGX for graphical validation .

- Applications : Correlate crystallographic data with reactivity studies (e.g., steric effects of the methyl and propoxy groups) .

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

- Troubleshooting : Verify synthesis steps for byproducts (e.g., incomplete alkoxylation) using LC-MS. Re-examine solvent effects in DFT calculations (e.g., IEFPCM model for DMSO) .

- Advanced Techniques : Use - COSY and - HSQC NMR to resolve overlapping signals. Compare with literature data for analogous bromopyridines .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?

- Conditions : Employ Pd(PPh₃)₄ (2 mol%) with arylboronic acids in degassed THF/H₂O (3:1) at 80°C for 12 hours. Monitor via TLC (UV visualization) .

- Challenges : Address steric hindrance from the methyl and propoxy groups by increasing catalyst loading (5 mol%) or using bulkier ligands (e.g., XPhos) .

- Product Isolation : Purify via flash chromatography (hexane/EtOAc) and characterize using NMR (if fluorinated partners are used) .

Q. How can isomerization or degradation products be identified during stability studies?

- Analytical Workflow : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Analyze samples using UPLC-QTOF-MS to detect degradation products (e.g., depropoxylation or oxidation) .

- Mitigation : Store the compound under inert atmosphere (N₂) at -20°C. Add stabilizers (e.g., BHT) if radical-mediated degradation is observed .

Data Contradiction & Validation

Q. How to reconcile conflicting reactivity data in published studies on bromopyridine derivatives?

- Case Study : If a reported Suzuki coupling yield (80%) conflicts with your results (50%), re-examine solvent purity, oxygen exclusion, and catalyst activation. Replicate the reaction with deuterated solvents for mechanistic insights (e.g., NMR) .

- Collaborative Validation : Cross-check results with independent labs using identical substrates and conditions. Share raw data (e.g., crystallographic .cif files) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.